
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide, also known as Isobutyryl THIQ, is a novel compound that has gained significant attention in the field of scientific research. This molecule possesses unique properties that make it an attractive candidate for various applications in the field of medicine, pharmacology, and neuroscience.
Mechanism of Action
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ acts as a partial agonist of TAAR1, which results in the activation of downstream signaling pathways. This leads to the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound THIQ has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with improved cognitive function. It also modulates the activity of serotonin, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound THIQ has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory consolidation, and increase motivation. It also has anxiolytic effects, reducing anxiety-like behaviors in animal models. This compound THIQ has also been shown to have antidepressant effects, reducing depressive-like behaviors in animal models. Additionally, it has been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ is its selectivity for TAAR1. This allows for specific modulation of neurotransmitter activity, reducing the potential for off-target effects. This compound THIQ is also relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one limitation of this compound THIQ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ. One area of interest is its potential as a treatment for various neurological and psychiatric disorders. This compound THIQ has been shown to have beneficial effects in animal models of depression, anxiety, and cognitive impairment. Further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential as a tool for studying the role of TAAR1 in various physiological processes. This compound THIQ can be used to selectively modulate TAAR1 activity and investigate its downstream effects. Finally, there is potential for the development of novel derivatives of this compound THIQ with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ involves the reaction of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride and 3-methylbutan-1-amine. The reaction is carried out under specific conditions to obtain the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through various purification techniques.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide THIQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain. TAAR1 is involved in the regulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound THIQ has been shown to modulate the activity of these neurotransmitters, leading to various physiological effects.
properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)10-17(21)19-15-8-7-14-6-5-9-20(16(14)11-15)18(22)13(3)4/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQZJEUUGFPXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


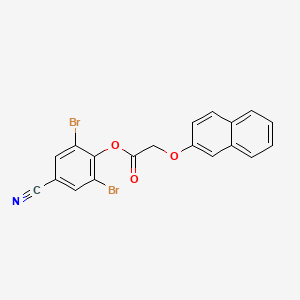
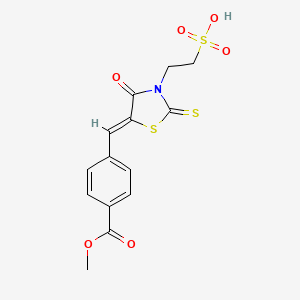

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)

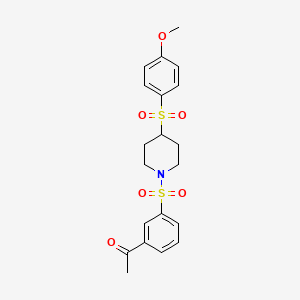

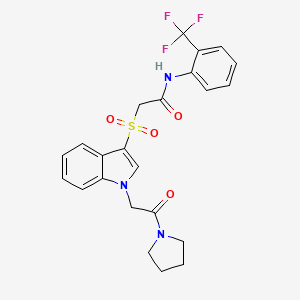
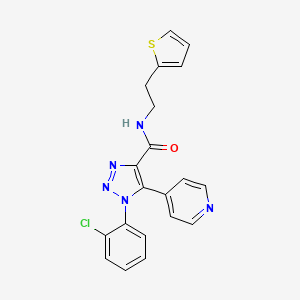
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)